molecular formula C11H14S B13684159 Benzene, [(3-butenylthio)methyl]- CAS No. 62266-25-5

Benzene, [(3-butenylthio)methyl]-

Cat. No.: B13684159
CAS No.: 62266-25-5
M. Wt: 178.30 g/mol
InChI Key: XQHOVNXSJLTKGB-UHFFFAOYSA-N
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Description

Benzene, [(3-butenylthio)methyl]- is an organic compound with the molecular formula C11H14S. It is characterized by a benzene ring substituted with a (3-butenylthio)methyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(3-butenylthio)methyl]- typically involves the reaction of benzyl chloride with 3-butenylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for Benzene, [(3-butenylthio)methyl]- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(3-butenylthio)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [(3-butenylthio)methyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(3-butenylthio)methyl]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The benzene ring allows for electrophilic aromatic substitution, facilitating the formation of various derivatives with distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, (3-methyl-3-butenyl)-
  • Benzene, (3-methylbutyl)-

Comparison

Benzene, [(3-butenylthio)methyl]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity compared to its analogs. The (3-butenylthio)methyl group allows for unique oxidation and substitution reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

but-3-enylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHOVNXSJLTKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486467
Record name Benzene, [(3-butenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62266-25-5
Record name Benzene, [(3-butenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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